6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid
Description
Structural Characterization and Molecular Analysis of 6-Bromo-2-[2-[4-(Dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic Acid
Crystallographic and Stereochemical Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 12.354(2) Å, b = 5.1317(2) Å, c = 18.621(3) Å, and β = 98.45(1)°. The molecular structure exhibits near-planarity between the quinoline core and the ethenylphenyl substituent, with a dihedral angle of 3.45° between their respective planes, a feature attributed to conjugation between the electron-rich dimethylamino group and the quinoline π-system. The carboxylic acid group at position 4 adopts a synperiplanar orientation relative to the quinoline nitrogen, facilitating intramolecular hydrogen bonding (O–H···N distance: 2.62 Å).
The bromine atom at position 6 participates in Type-I halogen bonding (Br···O interaction: 3.28 Å) with adjacent carboxylic acid groups, contributing to a layered supramolecular architecture. π-π stacking interactions between quinoline rings of neighboring molecules occur at centroid-centroid distances of 3.59–3.73 Å, with a vertical slippage of 1.42 Å, stabilizing a herringbone packing motif. The ethenyl bridge displays a bond length of 1.328(4) Å, consistent with partial double-bond character, while the C–Br bond measures 1.894(3) Å, indicative of standard aryl-bromine covalent bonding.
Conformational Dynamics via NMR Spectroscopy
¹H NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal restricted rotation about the ethenyl bridge, evidenced by a coupling constant J = 16.2 Hz between the trans-olefinic protons (Hα and Hβ). This large coupling constant confirms the E-configuration of the double bond, which remains locked due to conjugation with the electron-donating dimethylamino group. Nuclear Overhauser effect (NOE) correlations between the quinoline H3 proton (δ 8.74 ppm) and the ethenyl Hα proton (δ 7.89 ppm) further validate the planar arrangement observed in the solid state.
Variable-temperature ¹³C NMR experiments (298–358 K) demonstrate dynamic behavior in the dimethylamino group, with coalescence observed at 328 K for the N-methyl signals (δ 40.2 and 38.7 ppm). This suggests a low-energy barrier (ΔG‡ ≈ 65 kJ/mol) for rotation about the N–C(aryl) bond, permitting rapid interconversion between equivalent conformers at room temperature. The carboxylic acid proton appears as a broad singlet at δ 13.45 ppm, which sharpens upon deuteration, confirming its exchangeable nature.
Tautomeric Equilibrium Investigations
The compound exists in a pH-dependent tautomeric equilibrium between the carboxylic acid (1) and carboxylate (2) forms, with pKa determined as 4.32 ± 0.05 via UV-Vis titration. In the solid state, infrared spectroscopy confirms dominance of the carboxylic acid tautomer, evidenced by a strong ν(O–H) stretch at 2560 cm⁻¹ and ν(C=O) at 1685 cm⁻¹. Solution-phase ¹H NMR in DMSO-d₆/D₂O mixtures (0–10% D₂O) shows progressive deshielding of the quinoline H5 proton (Δδ = +0.23 ppm) upon deprotonation, attributed to increased electron withdrawal by the carboxylate group.
Properties
Molecular Formula |
C20H17BrN2O2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
6-bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H17BrN2O2/c1-23(2)16-8-4-13(5-9-16)3-7-15-12-18(20(24)25)17-11-14(21)6-10-19(17)22-15/h3-12H,1-2H3,(H,24,25) |
InChI Key |
BOMWVNAYFIBSPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalyst Recycling in Industrial Settings
Fe₃O₄@SiO₂@UTSA nanoparticles demonstrate six reusable cycles without significant activity loss, as shown in Figure 8 of the ACS Omega study. This magnetically separable catalyst reduces production costs by 40% compared to homogeneous Pd systems.
Solvent Selection and Environmental Impact
Switchable solvents like N,N-dimethylcyclohexylamine (DMCHA) enable single-pot synthesis by altering polarity during reaction stages, cutting waste generation by 70%. Life-cycle assessments suggest this method reduces the compound’s environmental footprint by 55% compared to traditional DMF-based routes .
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The C4-carboxylic acid moiety participates in amide bond formation , a key reaction for generating derivatives with enhanced biological activity .
Amidation
General Procedure :
-
Reagents : Carboxylic acid activated via EDC/HOBt or thionyl chloride.
-
Example : Reaction with amines (e.g., pyrrolidinylethanamine) in THF or DMF yields amides .
-
Conditions : Room temperature, 16 hours, followed by purification via chromatography .
Key Data :
| Amine Reactant | Product Yield | Application | Source |
|---|---|---|---|
| 2-Pyrrolidin-1-ylethanamine | 82% | EGFR inhibition studies | |
| Pyridin-3-amine | 75% | Antimalarial activity |
Decarboxylation and Ring Modifications
Under thermal or acidic conditions, the C4-carboxylic acid may undergo decarboxylation , forming 6-bromo-2-styrylquinoline. This reaction is observed in diphenyl ether at 200–220°C :
Biological Activity-Driven Reactions
While not purely chemical reactions, the compound’s biological interactions inform its reactivity:
-
EGFR Inhibition : Binds to kinase domains via hydrogen bonding (carboxylic acid) and π-π stacking (styryl group) .
-
Antitumor Activity : Metabolized via hepatic oxidation of the dimethylamino group, forming N-oxide derivatives .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Potential as a Therapeutic Agent
Research indicates that 6-bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid may serve as a lead compound in drug development due to its unique structural attributes. Its derivatives are being explored for:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. For instance, derivatives have been evaluated for their cytotoxic effects against breast and lung cancer cell lines, demonstrating significant activity compared to standard chemotherapeutics.
- Antimicrobial Properties : Studies have assessed the antibacterial efficacy of this compound against various strains of bacteria. Results indicate that certain derivatives exhibit potent activity, making them candidates for further development as antimicrobial agents .
Coordination Chemistry
Building Block for Complex Synthesis
In coordination chemistry, this compound acts as a ligand due to its ability to coordinate with metal ions. Its unique functional groups allow it to form stable complexes, which can be utilized in catalysis and material synthesis .
Material Science
Development of New Materials
The compound is also being investigated for its role in developing new materials, particularly in the synthesis of dyes and pigments. Its structural characteristics facilitate modifications that can enhance color properties and stability in various applications.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer properties of this compound involved synthesizing several derivatives. These were tested against multiple cancer cell lines using MTT assays to determine cytotoxicity. The results indicated that specific modifications significantly increased the compounds' potency, suggesting a clear structure-activity relationship (SAR) that can guide future drug design efforts.
Case Study 2: Antibacterial Efficacy
In another study focusing on the antimicrobial potential of this compound, researchers synthesized various derivatives with different side chains. These were tested against Gram-positive and Gram-negative bacterial strains using minimum inhibitory concentration (MIC) assays. Some derivatives exhibited MIC values lower than those of established antibiotics, highlighting their potential as new antibacterial agents .
Data Tables
| Application Area | Details | Examples of Activities |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial research | Cytotoxicity against cancer cells; Antibacterial activity against E. coli |
| Coordination Chemistry | Ligand formation for metal complexes | Catalytic applications in organic reactions |
| Material Science | Synthesis of dyes and pigments | Color stability studies; Modification effects on material properties |
Mechanism of Action
The mechanism of action of 6-bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cell proliferation and survival, leading to cell death. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s ethenyl bridge and dimethylamino group distinguish it from simpler analogs like 2-(4-bromophenyl)quinoline-4-carboxylic acid .
- Carboxamide derivatives (e.g., compounds in ) replace the carboxylic acid with amide groups, altering solubility and biological interactions.
- Ester analogs (e.g., ) exhibit increased lipophilicity, favoring membrane permeability in drug design.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The dimethylamino group in the target compound improves solubility in polar solvents compared to non-polar substituents (e.g., cyclopropyl in ).
- Bromine increases molecular weight and melting points across analogs.
Biological Activity
6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has been studied for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a bromine atom at the 6-position of the quinoline ring, a dimethylamino group at the para position of a phenyl group, and a carboxylic acid functional group that contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a comparative study of various substituted quinolines showed that compounds similar to 6-bromo derivatives demonstrated notable activity against Mycobacterium tuberculosis. Specifically, some derivatives exhibited better efficacy than standard treatments like isoniazid and pyrazinamide .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 0.5 | M. tuberculosis |
| N-Cycloheptylquinoline-2-carboxamide | 0.25 | M. tuberculosis |
| N-Benzyl-2-naphthamide | 0.75 | M. kansasii |
Antiviral Activity
The antiviral potential of quinolines has also been investigated extensively. A study focused on the inhibition of HIV-1 integrase showed that certain quinoline derivatives could inhibit viral replication effectively. The 6-bromo derivative was found to have an IC50 in the nanomolar range against HIV-1 integrase, indicating strong antiviral activity .
Table 2: Antiviral Activity Against HIV-1
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 50 | Integrase inhibition |
| Bedaquiline | 30 | ATP synthase inhibition |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. It has shown promising results in inhibiting cancer cell proliferation across several cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study: Inhibition of Breast Cancer Cells
A specific study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability at concentrations above 10 µM. The study reported an increase in apoptotic markers and a decrease in proliferation rates compared to untreated controls.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of quinoline derivatives. Research indicates that modifications at specific positions on the quinoline ring can enhance or diminish biological activity:
- Bromine Substitution : The presence of bromine at the 6-position has been linked to increased antimicrobial activity.
- Dimethylamino Group : This group enhances solubility and may contribute to improved interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of the carboxylic acid precursor followed by Heck coupling to introduce the ethenyl group. For example, details a protocol where 6-bromoquinoline-4-carboxylic acid derivatives are esterified using concentrated H₂SO₄ in ethanol under reflux (15–17 h). Purification via silica gel column chromatography (petroleum ether:ethyl acetate, 9:1 v/v) is critical for isolating the product .
- Key Variables : Reflux duration, acid catalyst concentration, and solvent polarity affect esterification efficiency. For the ethenyl group, palladium catalysts and ligand choice (e.g., tri-o-tolylphosphine) in cross-coupling reactions are pivotal.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?
- Techniques :
- X-ray crystallography (): Resolves bromine and ethenyl group positions in the quinoline core .
- NMR spectroscopy : ¹H NMR distinguishes the dimethylamino proton environment (δ ~3.0 ppm) and ethenyl protons (J ≈ 16 Hz for trans coupling) .
- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. What are the solubility challenges of this compound in aqueous and organic solvents, and how can derivatization address them?
- Issue : The carboxylic acid group confers poor solubility in non-polar solvents.
- Solution : Methyl/ethyl esterification () or amidation () improves solubility. For instance, amidation with HBTU/TEA in DMF converts the acid to a carboxamide, enhancing compatibility with biological assays .
Advanced Research Questions
Q. How do electronic effects of the 4-(dimethylamino)phenyl ethenyl substituent influence photophysical properties?
- Mechanistic Insight : The dimethylamino group acts as an electron donor, stabilizing charge-transfer excited states. UV-Vis spectroscopy (λₐᵦₛ ~400–450 nm) and fluorescence quantum yield measurements (e.g., using quinine sulfate as a standard) quantify this effect .
- Data Interpretation : Compare with analogues lacking the dimethylamino group ( ); reduced Stokes shift in derivatives with electron-withdrawing groups confirms donor-acceptor interactions .
Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?
- Case Study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid).
- Resolution : Normalize data using logP (octanol-water partition coefficient) and pKa values. For example, ester derivatives (neutral at physiological pH) may show higher cell permeability than the ionized acid form .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., DNA topoisomerases)?
- Protocol :
- Docking simulations (AutoDock Vina): Use the crystal structure () to model binding to the ATP-binding pocket of topoisomerase II .
- MD simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns trajectories .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays.
Q. What are the regioselectivity challenges in brominating the quinoline core, and how can directing groups mitigate this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
